molecular formula C20H19N3OS B2360036 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide CAS No. 1798513-75-3

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide

Cat. No. B2360036
M. Wt: 349.45
InChI Key: ZAMPAHMQSPQOIF-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the pyridine and thiophene family and is known for its unique structural features and pharmacological properties.

Scientific Research Applications

Electrophoretic Separation

Nonaqueous capillary electrophoresis, a technique for separating chemical compounds, has been developed for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, and 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide. This method is effective for quality control of pharmaceutical substances (Ye et al., 2012).

Heterocyclic Synthesis

Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized for generating various heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the versatility of these compounds in chemical synthesis (Mohareb et al., 2004).

Antibacterial and Antifungal Activities

Novel heterocyclic compounds derived from benzamide, including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide, have demonstrated antibacterial and antifungal activities against various strains, indicating their potential in medicinal chemistry (Patel & Patel, 2015).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a histone deacetylase (HDAC) inhibitor, has shown significant promise in cancer treatment, inhibiting specific HDACs and displaying antitumor activity in vivo (Zhou et al., 2008).

Aggregation Enhanced Emission

Pyridyl substituted benzamides have exhibited aggregation enhanced emission and multi-stimuli-responsive properties, useful in the development of materials with unique optical characteristics (Srivastava et al., 2017).

Synthesis Improvements

Improved synthesis processes for related compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide have been developed, highlighting advancements in chemical synthesis techniques and efficiency (Dian, 2010).

Inhibition of Aldosterone Synthase

N-(Pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), illustrating their potential in treating conditions like hypertension and heart failure (Zimmer et al., 2011).

properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-thiophen-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-20(16-6-4-15(5-7-16)17-9-12-25-14-17)22-18-8-11-23(13-18)19-3-1-2-10-21-19/h1-7,9-10,12,14,18H,8,11,13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMPAHMQSPQOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide

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